Absence of Anti-Inflammatory Activity in RAW 264.7 Macrophages Distinguishes CSME from ASP and ASPA
In a direct head-to-head comparative study of five Hedyotis diffusa iridoids under identical LPS-induced RAW 264.7 macrophage conditions, 6-O-p-coumaroyl scandoside methyl ester (CSME) and scandoside methyl ester (SME) both failed to significantly suppress TNF-α, IL-6, and NO production at 100 μM, whereas asperuloside (ASP) and asperulosidic acid (ASPA) significantly decreased all three inflammatory mediators at the same concentration [1]. The study also noted that desacetyl asperulosidic acid (DAA) did not significantly suppress these cytokines and mediators [1].
| Evidence Dimension | Suppression of TNF-α, IL-6, and NO production |
|---|---|
| Target Compound Data | No significant suppression at 100 μM |
| Comparator Or Baseline | ASP and ASPA: significant suppression at 100 μM; SME: no significant suppression; DAA: no significant suppression |
| Quantified Difference | Qualitative: active (ASP/ASPA) versus inactive (CSME, SME, DAA) |
| Conditions | LPS-induced RAW 264.7 murine macrophages, 100 μM compound concentration, 24 h incubation |
Why This Matters
This evidence enables researchers to select CSME as a negative control or exclude it from anti-inflammatory screening panels targeting the NF-κB/MAPK axis.
- [1] He J, et al. Asperuloside and Asperulosidic Acid Exert an Anti-Inflammatory Effect via Suppression of the NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages. Int J Mol Sci. 2018;19(7):2027. View Source
